molecular formula C17H27NO2 B5529096 N-(4-hydroxy-3,5-diisopropylphenyl)-2,2-dimethylpropanamide

N-(4-hydroxy-3,5-diisopropylphenyl)-2,2-dimethylpropanamide

Cat. No. B5529096
M. Wt: 277.4 g/mol
InChI Key: KNHGGYIZWSPSCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-hydroxy-3,5-diisopropylphenyl)-2,2-dimethylpropanamide involves versatile reagents and synthetic pathways that enable the construction of complex molecules. For example, Cheruzel et al. (2011) describe the synthesis of related compounds using reductive amination reactions, showcasing the methodology for producing ligands with varying coordination spheres (Cheruzel et al., 2011).

Molecular Structure Analysis

Molecular structure determinations, such as those conducted by Huang Ming-zhi et al. (2005), provide insights into the crystallographic parameters and the spatial arrangement of atoms within a molecule. These studies are crucial for understanding the physical and chemical behavior of compounds (Huang Ming-zhi et al., 2005).

Chemical Reactions and Properties

The reactivity and chemical properties of N-(4-hydroxy-3,5-diisopropylphenyl)-2,2-dimethylpropanamide analogs have been explored in various studies. For instance, compounds exhibiting similar structures have been synthesized and tested for their potential as enzyme inhibitors, demonstrating the diverse reactivity and application of these molecules in biochemical contexts (Aboelmagd et al., 2021).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are fundamental aspects of chemical compounds that influence their practical applications. Studies like those by Viana et al. (2013) on related compounds provide detailed vibrational assignment and conformational stability analyses, contributing to a deeper understanding of the physical characteristics of these molecules (Viana et al., 2013).

properties

IUPAC Name

N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-10(2)13-8-12(18-16(20)17(5,6)7)9-14(11(3)4)15(13)19/h8-11,19H,1-7H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHGGYIZWSPSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxy-3,5-diisopropylphenyl)-2,2-dimethylpropanamide

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